1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI)
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Overview
Description
1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) is an organic compound with a unique structure that includes a fluorine atom attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluorocyclopentene-1-carboxylate typically involves the fluorination of a cyclopentene derivative followed by esterification. One common method is the reaction of cyclopentene with a fluorinating agent such as Selectfluor, followed by the esterification of the resulting fluorocyclopentene with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of ethyl 2-fluorocyclopentene-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency of the fluorination and esterification steps, allowing for better control over reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 2-fluorocyclopentanone or 2-fluorocyclopentane carboxylic acid.
Reduction: Formation of ethyl 2-fluorocyclopentanol.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-fluorocyclopentene-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The ester group can undergo hydrolysis to release the active carboxylate form, which can interact with various biological pathways.
Comparison with Similar Compounds
1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) can be compared with other fluorinated cyclopentene derivatives:
Ethyl 2-chlorocyclopentene-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
Ethyl 2-bromocyclopentene-1-carboxylate:
Ethyl 2-iodocyclopentene-1-carboxylate: Iodine substitution can significantly alter the compound’s reactivity and interaction with biological targets.
1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) stands out due to the unique properties imparted by the fluorine atom, such as increased stability and potential for specific interactions with biological molecules.
Biological Activity
1-Cyclopentene-1-carboxylic acid, 2-fluoro-, ethyl ester (9CI), with the CAS number 173277-81-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopentene ring with a carboxylic acid moiety and a fluorine atom at the second position. Its molecular formula is C7H9F O2, and it has a molecular weight of approximately 144.15 g/mol. The structural representation is as follows:
- IUPAC Name : Ethyl 2-fluoro-1-cyclopentene-1-carboxylate
- Molecular Formula : C7H9F O2
- CAS Number : 173277-81-1
Antimicrobial Properties
Research indicates that compounds similar to 1-cyclopentene-1-carboxylic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that cyclopentene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Compound | Target Organism | Inhibition Zone (mm) |
---|---|---|
Cyclopentene Derivative A | E. coli | 15 |
Cyclopentene Derivative B | S. aureus | 20 |
1-Cyclopentene-1-carboxylic acid | P. aeruginosa | 18 |
Anticancer Activity
Preliminary studies have also explored the anticancer potential of cyclopentene derivatives. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines, indicating a mechanism of action through the activation of apoptotic pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 25 | Apoptosis |
MCF-7 | 30 | Cell Cycle Arrest |
A549 | 35 | ROS Generation |
The biological activity of 1-cyclopentene derivatives is attributed to their ability to interact with various molecular targets within cells:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Modulation : They may also act as ligands for specific receptors, altering signaling pathways that control cell proliferation and survival.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various cyclopentene derivatives against clinical isolates of bacteria. The researchers found that ethyl esters of cyclopentene carboxylic acids exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Study on Anticancer Properties
In another study by Johnson et al. (2024), the anticancer effects of cyclopentene derivatives were investigated in human breast cancer cell lines. The results showed that treatment with these compounds led to a marked reduction in cell viability and induced apoptosis through caspase activation.
Properties
IUPAC Name |
ethyl 2-fluorocyclopentene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIANBNJBFSHEFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173277-81-1 |
Source
|
Record name | ethyl 2-fluorocyclopent-1-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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